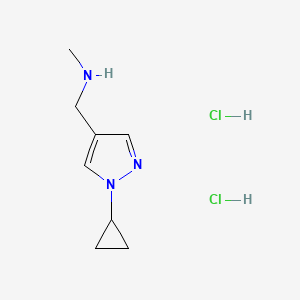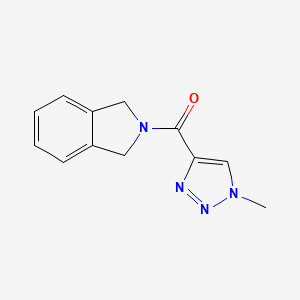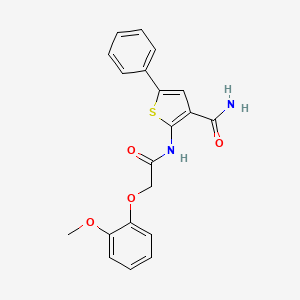
1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride (1-CPMM;dihydrochloride) is an organic compound that has been used in a variety of scientific research applications. It is a cyclopropylpyrazol derivative of N-methylmethanamine and has been used to study biochemical, physiological, and pharmacological effects.
Scientific Research Applications
Synthesis and Antidepressant Effects
The synthesis of compounds related to 1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride, such as chlorinated tetracyclic compounds, has been explored. These compounds, like 1-(4,5-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine, have shown significant antidepressant effects in mice, indicating their potential in mental health research and therapy (Karama et al., 2016).
Chemical Structure and Synthesis
The chemical structure and synthesis of compounds similar to 1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride have been a subject of research. For instance, studies on N-(2-Pyridylmethyleneamino)dehydroabietylamine provide insights into the synthesis and structural analysis of such compounds, which are crucial for further pharmaceutical applications (Wu et al., 2009).
Pharmacological Properties
Research into the pharmacological properties of structurally related compounds, like cyclizine hydrochloride, has been conducted. These studies focus on understanding their effects on bodily systems such as vestibular function, providing a basis for the potential medical applications of 1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride (Gutner et al., 1954).
Antimicrobial and Cytotoxic Activity
The antimicrobial and cytotoxic activities of compounds in the same chemical family as 1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride, such as azetidine-2-one derivatives of 1H-benzimidazole, have been studied. These findings are significant for the development of new antimicrobial and cancer treatment drugs (Noolvi et al., 2014).
properties
IUPAC Name |
1-(1-cyclopropylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-9-4-7-5-10-11(6-7)8-2-3-8;;/h5-6,8-9H,2-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQZWWIGKDYGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2647695.png)
![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2647698.png)



![N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B2647706.png)
![3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647707.png)



![[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene](/img/structure/B2647712.png)
![Ethyl 2-(4-(dimethylamino)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2647713.png)